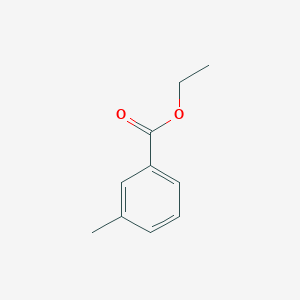

2-(4-碘苯基)乙酸乙酯

描述

Ethyl 2-(4-iodophenyl)acetate is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various ethyl acetate derivatives, which are structurally related and often used in the synthesis of pharmaceuticals and other organic compounds. These derivatives include ethyl-2-(4-aminophenoxy)acetate , ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate , and others with similar ethyl acetate backbones modified with different functional groups and aromatic systems.

Synthesis Analysis

The synthesis of ethyl acetate derivatives is often achieved through multi-step reactions. For instance, ethyl-2-(4-aminophenoxy)acetate is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . Another example is the synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, which involves an aza-alkylation/intramolecular Michael cascade reaction . These methods demonstrate the versatility of ethyl acetate derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by X-ray crystallography. For example, ethyl-2-(4-aminophenoxy)acetate crystallizes in the triclinic crystal system, and its molecular packing is influenced by non-covalent interactions such as H…H, H…C, and O…H interactions . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate is stabilized by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Ethyl acetate derivatives participate in various chemical reactions. The ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is used for the synthesis of hydroxamic acids and ureas from carboxylic acids . Additionally, reactions with lithium diisopropylamide (LDA) and electrophiles can lead to alkylated products, as seen with ethyl 2-(3-furopyridyl)acetates .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using techniques such as NMR spectroscopy, IR, mass spectrometry, and UV/Vis spectroscopy. For instance, the UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate show bands that are assigned to HOMO→LUMO transitions . The thermal stability can be assessed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA), as done for ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate .

科学研究应用

碳水化合物硫代糖苷供体:相关化合物[1-氰基-2-(2-碘苯基)]亚乙基基团用作碳水化合物硫代糖苷供体的缩醛保护基。该基团对硫甘露糖苷供体具有很强的β-选择性,并促进β-鼠李糖吡喃苷的形成,否则很难合成(克里奇和鲍尔斯,2006)。

药物教育中的绿色化学:类似的化合物乙酸(4-苯基苯基)乙酯用于绿色的铃木偶联反应,这是一种在大专有机化学实验室中教授的方法,用于强调环保的药物化学实践(科斯塔等人,2012)。

羟肟酸和脲的合成:另一种相关化合物乙酸2-氰基-2-(4-硝基苯磺酰氧基亚氨基)乙酯介导洛森重排,用于在不发生外消旋的情况下由羧酸合成羟肟酸和脲。该过程因其温和和环保的条件而具有重要意义(塔卢里等人,2014)。

缓蚀:与2-(4-碘苯基)乙酸乙酯在结构上相似的喹喔啉化合物已被研究作为硝酸中铜的缓蚀剂,证明了分子结构和缓蚀效率之间的关系(扎鲁克等人,2014)。

受控聚合:结构相似的化合物乙酸碘乙酯已被用作乙酸乙烯酯受控/活性自由基聚合中的转移剂,产生具有预定分子量和低多分散性的聚合物(约武和马蒂亚谢夫斯基,2003)。

增强抗炎作用:与本化合物密切相关的乙酸4-联苯乙酯已被研究其在与β-环糊精衍生物一起用于软膏时的增强抗炎作用。这项研究突出了其在局部治疗炎症中的潜力(有马等人,1990)。

微生物生产前景:在乙酸乙酯等短链酯的更广泛背景下,生物质衍生糖转化为酯的微生物转化为传统的化学合成方法提供了一种可持续的替代方案。这种方法对于环保和高效的工业生产至关重要(张等人,2020)。

药物合成中的动力学拆分:结构相似的化合物1,4-苯并二氧杂-2-羧酸乙酯用作生产药物盐酸多沙唑嗪的中间体。通过脂肪酶催化的酯交换反应进行动力学拆分对于在药物合成中获得高纯度对映异构体非常重要(卡斯图雷等人,2005)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Relevant Papers The search results did not provide specific papers related to Ethyl 2-(4-iodophenyl)acetate . For a comprehensive analysis, it would be best to search academic databases or scientific journals for peer-reviewed articles on this compound.

属性

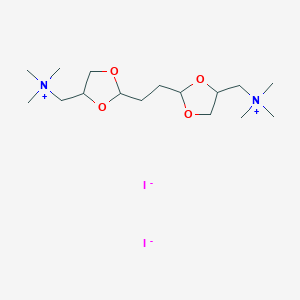

IUPAC Name |

ethyl 2-(4-iodophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJDSUNRSIVGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566358 | |

| Record name | Ethyl (4-iodophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-iodophenyl)acetate | |

CAS RN |

15250-46-1 | |

| Record name | Ethyl (4-iodophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)

![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)